2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine
CAS No.: 735322-70-0
Cat. No.: VC5997047
Molecular Formula: C16H15ClN2
Molecular Weight: 270.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 735322-70-0 |
|---|---|
| Molecular Formula | C16H15ClN2 |
| Molecular Weight | 270.76 |
| IUPAC Name | 2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine |
| Standard InChI | InChI=1S/C16H15ClN2/c17-15-7-3-1-5-11(15)13(9-18)14-10-19-16-8-4-2-6-12(14)16/h1-8,10,13,19H,9,18H2 |
| Standard InChI Key | DWOFRWCQQMUIRA-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)C(CN)C3=CC=CC=C3Cl |
Introduction
Chemical Identity and Structural Features
2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethanamine (CAS No. 735322-70-0) is a secondary amine with the molecular formula C₁₆H₁₅ClN₂ and a molecular weight of 270.76 g/mol . Its IUPAC name, 2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine, reflects its bifunctional structure: a 2-chlorophenyl group and a 1H-indol-3-yl group connected via an ethanamine backbone.
Molecular Geometry and Stereochemistry
The compound adopts a conformation where the chlorophenyl and indole rings are positioned at a dihedral angle, stabilized by intramolecular hydrogen bonding between the indole NH and the amine group . X-ray crystallographic studies of analogous indole-ethylamine derivatives reveal planar indole systems and non-coplanar aromatic rings, which influence binding interactions in biological systems . The E configuration of the C–N bond in Schiff base analogs further underscores the role of stereochemistry in its reactivity.
Table 1: Key Molecular Descriptors
Synthesis and Preparation
Synthetic Routes
The synthesis of 2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine typically involves multi-step reactions starting from tryptamine (2-(1H-indol-3-yl)ethanamine) and 2-chlorobenzaldehyde derivatives . A common approach is the condensation reaction between 2-chlorobenzaldehyde and tryptamine in ethanol under mild heating, forming an imine intermediate that is subsequently reduced to the amine . Alternative routes include Friedel-Crafts acylation and Regitz diazo transfers for functionalizing the indole core .
Optimization Challenges
Key challenges include controlling regioselectivity during indole functionalization and minimizing side reactions such as over-alkylation. Protective strategies, such as N-Boc or N-PMB groups, are employed to shield reactive sites during synthesis .
Physicochemical Properties
Solubility and Stability
The compound is a crystalline powder at room temperature, though exact solubility data in aqueous or organic solvents remain unreported . Analogous indole-ethylamine derivatives exhibit limited water solubility but dissolve in polar aprotic solvents like DMF or DMSO . Stability studies suggest susceptibility to oxidative degradation, necessitating storage under inert atmospheres .
Spectroscopic Characterization
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¹H NMR: Peaks at δ 7.6–6.8 ppm (aromatic protons), δ 3.8–3.2 ppm (methylene groups), and δ 1.2–1.0 ppm (amine protons) .
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IR: Stretching vibrations at 3350 cm⁻¹ (N–H), 1600 cm⁻¹ (C=C aromatic), and 750 cm⁻¹ (C–Cl) .
| Compound | MIC (µg/mL) | Target Organisms | Source |
|---|---|---|---|
| Indole-thiadiazole 2c | 3.125 | MRSA, B. subtilis | |
| Indole-triazole 3d | 6.25 | S. aureus, C. albicans |
Neuroactive Properties
The indole moiety is a hallmark of neuroactive compounds, such as serotonin and melatonin. GluN2C-selective NMDA receptor potentiators with indole-ethylamine scaffolds show 100-fold selectivity for modulating excitatory synaptic transmission, suggesting potential applications in neurological disorders .
Metabolic Regulation
Recent studies highlight indole-ethylamine derivatives as modulators of PPARα and CPT1, key regulators of lipid metabolism . These compounds reduce hepatic steatosis in preclinical models, positioning them as candidates for nonalcoholic fatty liver disease (NAFLD) therapy .
Applications in Medicinal Chemistry
Lead Compound Development
The structural versatility of 2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine enables derivatization at multiple sites:
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Amine group: Acylation or sulfonylation to enhance bioavailability .
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Indole C3: Introduction of electron-withdrawing groups (e.g., Cl, Br) to modulate electronic effects .
Drug Delivery Considerations
Encapsulation in lipid nanoparticles or cyclodextrins improves solubility and target specificity for in vivo applications .
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